Ethyl 2-acetoxy-2-methylacetoacetate
Description
Historical Context and Evolution of Research on Ethyl 2-acetoxy-2-methylacetoacetate
While the historical record of this compound is not as extensively documented as that of its parent compound, ethyl acetoacetate (B1235776), its emergence is intrinsically linked to the development of acetoacetic ester synthesis. The foundational Claisen condensation, which produces β-ketoesters, paved the way for the creation of a vast library of derivatives. Research into the alkylation and acylation of ethyl acetoacetate's α-carbon led to the synthesis of more complex structures.
The synthesis of ethyl 2-methylacetoacetate (B1246266), through the methylation of ethyl acetoacetate, was a significant step. prepchem.comgoogle.com Subsequent investigations into the further functionalization of this α-position, including the introduction of an acetoxy group, led to the development of this compound. Early research likely focused on understanding the influence of the quaternary, oxygen-bearing α-carbon on the compound's reactivity, particularly in comparison to its less substituted analogs. Over time, its specific applications have been identified, most notably as a precursor in controlled chemical transformations where the acetoxy group acts as a deliberate and useful leaving group.
Current Significance within Organic Chemistry and Biochemistry
The contemporary relevance of this compound stems from its role as a specialized intermediate. In organic chemistry, its primary utility is as a stable precursor for generating other valuable molecules under specific reaction conditions.
A significant application is its use in the preparation of α-acetolactate through hydrolysis with a base like sodium hydroxide (B78521) (NaOH). chemicalbook.comsigmaaldrich.com This transformation is crucial in certain biochemical contexts. For instance, α-acetolactate is a key intermediate in the biosynthesis of branched-chain amino acids and other metabolites.
In the field of biochemistry and industrial biotechnology, this compound serves as a substrate in enzymatic assays and for the synthesis of important biochemicals. Research has demonstrated its use in studies involving novel thermophilic bacteria, such as Geobacillus sp., for the production of commercially relevant compounds like acetoin (B143602) and 2,3-butanediol (B46004). chemicalbook.comresearchgate.net In these studies, the compound is used to generate the substrate needed to assay enzyme activity, such as acetolactate decarboxylase. researchgate.net
Comparative Analysis with Related Compounds in Advanced Synthetic Applications
The utility of this compound is best understood when compared with its structural relatives, ethyl 2-methylacetoacetate and ethyl acetoacetate. The presence and nature of substituents at the α-carbon are the primary determinants of their differing reactivity.
The acetoxy group at the α-position is the defining feature of this compound, imparting unique reactivity. This group is an effective leaving group in certain reactions, particularly in hydrolysis, which allows for the controlled formation of other molecules like 2-acetolactate (B3167203). chemicalbook.com
Furthermore, the acetoxy group, being electron-withdrawing, influences the electronic environment of the molecule. This has implications for the stability of the keto-enol tautomers, with the keto form being strongly favored. The steric bulk introduced by both the methyl and acetoxy groups at the α-carbon also plays a critical role, sterically hindering certain reactions that might otherwise occur at the adjacent carbonyl groups.
Ethyl 2-methylacetoacetate, which lacks the acetoxy group, presents a different reactive profile. It is a versatile building block widely used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. google.comguidechem.com Its primary reactivity stems from the active methylene (B1212753) group, which can undergo various transformations.
Unlike this compound, which has a fully substituted α-carbon, ethyl 2-methylacetoacetate still possesses an acidic α-hydrogen. This allows it to form an enolate and participate in a range of reactions such as further alkylations, condensations (like the Pechmann condensation for coumarin (B35378) synthesis), and the Japp-Klingemann reaction to form hydrazones. chemicalbook.comsigmaaldrich.com
Table 1: Comparison of this compound and Ethyl 2-methylacetoacetate
| Feature | This compound | Ethyl 2-methylacetoacetate |
|---|---|---|
| α-Substituents | Methyl, Acetoxy | Methyl, Hydrogen |
| α-Hydrogen | No | Yes |
| Primary Reactivity | Hydrolysis of acetoxy group | Reactions at the acidic α-hydrogen |
| Key Applications | Precursor to α-acetolactate chemicalbook.comsigmaaldrich.com | Synthesis of heterocycles (coumarins, pyrazoles), fragrances google.comchemicalbook.com |
| CAS Number | 25409-39-6 sigmaaldrich.comnih.gov | 609-14-3 guidechem.com |
| Molecular Formula | C₉H₁₄O₅ nih.gov | C₇H₁₂O₃ guidechem.com |
| Molecular Weight | 202.20 g/mol nih.gov | 144.17 g/mol guidechem.com |
Ethyl acetoacetate is a cornerstone of classical organic synthesis, primarily due to the presence of two acidic protons at the α-carbon. This makes it readily convertible into a stable enolate, which is a powerful nucleophile used in the acetoacetic ester synthesis for creating a wide variety of ketones. wikipedia.org
The key differences when comparing with this compound are profound. Ethyl acetoacetate's two α-hydrogens allow for double alkylation, while the single methyl substituent in ethyl 2-methylacetoacetate allows for one. This compound, having no α-hydrogens, cannot undergo this type of reaction. Its reactivity is instead dominated by the chemistry of its functional groups, particularly the cleavable acetoxy group. The steric hindrance in this compound is also significantly greater than in ethyl acetoacetate, which slows down reactions like decarboxylation.
Table 2: Comparison of this compound and Ethyl Acetoacetate
| Feature | This compound | Ethyl Acetoacetate |
|---|---|---|
| α-Substituents | Methyl, Acetoxy | Two Hydrogens |
| α-Hydrogens | 0 | 2 |
| Enolate Stability | Not applicable (no α-H) | High |
| Primary Synthetic Use | Controlled hydrolysis chemicalbook.comsigmaaldrich.com | Acetoacetic ester synthesis (alkylation) wikipedia.org |
| Decarboxylation | Slower due to steric hindrance | Faster |
| CAS Number | 25409-39-6 sigmaaldrich.comnih.gov | 141-97-9 wikipedia.org |
| Molecular Formula | C₉H₁₄O₅ nih.gov | C₆H₁₀O₃ wikipedia.org |
| Molecular Weight | 202.20 g/mol nih.gov | 130.14 g/mol wikipedia.org |
Emerging Research Frontiers
Emerging research continues to leverage the unique properties of this compound, particularly in the realm of biotechnology and sustainable chemistry. Its role as a precursor to α-acetolactate is being exploited in metabolic engineering. researchgate.net Researchers are designing and optimizing biosynthetic pathways in microorganisms to produce valuable chemicals, such as 2,3-butanediol (a potential biofuel and platform chemical), from renewable feedstocks. researchgate.net In these engineered pathways, the ability to precisely measure the activity of enzymes like acetolactate decarboxylase is critical, and this compound provides a convenient method for generating the necessary substrate for these assays in vitro. researchgate.net
Future research may focus on developing new catalytic systems for the transformation of this compound, potentially leading to novel synthetic routes for complex molecules. Its application as a tool in enzyme discovery and characterization for industrial biocatalysis represents a significant and expanding frontier.
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetyloxy-2-methyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-5-13-8(12)9(4,6(2)10)14-7(3)11/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFWCEYBHLGCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948260 | |
| Record name | Ethyl 2-(acetyloxy)-2-methyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25409-39-6 | |
| Record name | Ethyl 2-(acetyloxy)-2-methyl-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25409-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-acetoxy-2-methylacetoacetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025409396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(acetyloxy)-2-methyl-3-oxobutanoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-acetoxy-2-methylacetoacetate | |
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Synthetic Methodologies and Route Optimization
Esterification Approaches
Esterification represents a fundamental method for the synthesis of ethyl 2-acetoxy-2-methylacetoacetate. This involves the reaction of the corresponding carboxylic acid with ethanol (B145695).
The direct esterification of 2-acetoxy-2-methylacetoacetic acid with ethanol stands as a primary and widely utilized method for the production of this compound. This reaction is a classic example of a Fischer esterification. wvu.edumasterorganicchemistry.com
The esterification of 2-acetoxy-2-methylacetoacetic acid with ethanol is an equilibrium-limited reaction that necessitates the use of a catalyst to achieve practical reaction rates. libretexts.org Strong acids are the most common catalysts for this transformation. wvu.edumasterorganicchemistry.com
Commonly employed acid catalysts include:
Sulfuric Acid (H₂SO₄): A strong mineral acid that is highly effective in catalyzing the esterification. wvu.eduoperachem.com
p-Toluenesulfonic Acid (p-TsOH): An organic sulfonic acid that is also a strong acid catalyst and is often favored for its solid form, which can be easier to handle. organic-chemistry.org
Lewis Acids: In some instances, Lewis acids can also be used to promote the reaction. organic-chemistry.org
The role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol molecule. masterorganicchemistry.comorganic-chemistry.org The catalytic cycle is completed by the regeneration of the acid catalyst. wvu.edu
Table 1: Comparison of Common Catalysts in Fischer Esterification
| Catalyst | Type | Form | Key Advantages |
| Sulfuric Acid (H₂SO₄) | Brønsted-Lowry Acid | Liquid | High catalytic activity, low cost. |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted-Lowry Acid | Solid | Easy to handle, effective catalyst. |
| Hafnium(IV) and Zirconium(IV) salts | Lewis Acid | Solid | Can be effective for direct condensation. organic-chemistry.org |
| Iron(III) Chloride (FeCl₃·6H₂O) | Lewis Acid | Solid | Versatile for esterification of various alcohols. organic-chemistry.org |
Esterification of 2-acetoxy-2-methylacetoacetic Acid with Ethanol
Reaction Conditions and Equilibrium Control
Being a reversible process, the esterification of 2-acetoxy-2-methylacetoacetic acid with ethanol requires careful control of reaction conditions to drive the equilibrium towards the formation of the desired ester product. masterorganicchemistry.comlibretexts.org
Several strategies are employed to shift the equilibrium:
Use of Excess Reactant: A large excess of one of the reactants, typically the more economical and easily removable one (in this case, ethanol), is used to push the reaction forward according to Le Chatelier's principle. masterorganicchemistry.comlibretexts.org Using a significant excess of the alcohol can lead to high conversion yields. masterorganicchemistry.com
Removal of Water: The removal of water, a byproduct of the reaction, is a crucial technique to drive the equilibrium towards the product side. wvu.eduorganic-chemistry.org This can be achieved through methods such as azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents. wvu.eduorganic-chemistry.org
Temperature: The reaction is typically conducted at the reflux temperature of the alcohol being used (for ethanol, this is approximately 78°C). Heating the reaction mixture increases the reaction rate, allowing equilibrium to be reached more quickly. wvu.edu
Table 2: Typical Reaction Parameters for the Esterification of 2-acetoxy-2-methylacetoacetic Acid
| Parameter | Typical Value/Condition | Purpose |
| Reactants | 2-acetoxy-2-methylacetoacetic acid, Ethanol | Formation of the ester. |
| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid | To increase the rate of reaction. |
| Temperature | Reflux (approx. 78°C for ethanol) | To accelerate the reaction towards equilibrium. |
| Reaction Time | Several hours | To allow the reaction to reach completion. |
| Equilibrium Control | Use of excess ethanol and/or removal of water | To maximize the yield of the ester product. masterorganicchemistry.comorganic-chemistry.org |
Saponification and Re-esterification Routes
An alternative approach to the synthesis and purification of acetoacetate (B1235776) esters can involve saponification followed by re-esterification. While not a direct synthesis of this compound from its corresponding acid, this route is relevant in the context of processing and derivatization of related compounds.
Saponification is the hydrolysis of an ester in the presence of a base, typically a strong hydroxide (B78521) like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield an alcohol and the salt of a carboxylic acid. In the context of this compound, controlled saponification can be employed to generate valuable intermediates. For instance, the hydrolysis of this compound with NaOH can be used to prepare 2-acetolactate (B3167203). sigmaaldrich.com
The conditions of the saponification, such as pH and temperature, must be carefully controlled to achieve the desired product. The reaction involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester.
The stoichiometry of the saponification reaction is a critical factor in maximizing the yield of the desired product and ensuring complete reaction. The stoichiometric ratio of the base to the ester influences the rate and completeness of the reaction.
Studies on the saponification of similar esters, such as ethyl acetate (B1210297), have shown that optimizing the feed ratio of reactants is crucial. For instance, in a continuous stirred-tank reactor (CSTR), increasing the feed ratio of NaOH to ethyl acetate from 1 to 2 was found to increase the conversion of NaOH. scispace.com Conversely, increasing the concentration of NaOH while keeping the ester concentration constant can sometimes lead to a decrease in the conversion. scispace.com Therefore, a careful balance of the stoichiometric ratios is necessary for optimal results.
Table 3: Factors Influencing Saponification Conversion (Based on Ethyl Acetate Studies)
| Factor | Effect on Conversion | Reference |
| Increasing NaOH Concentration (at constant ester concentration) | Decreases | scispace.com |
| Increasing Ester Concentration (at constant NaOH concentration) | Increases | scispace.com |
| Increasing Feed Ratio (NaOH to Ester) | Increases | scispace.com |
| Increasing Agitation Rate | Increases | scispace.com |
| Increasing Temperature (within a certain range) | Slight Change | scispace.com |
Alkylation and Acylation Strategies
The synthesis of this compound primarily involves the acylation of ethyl 2-methylacetoacetate (B1246266). This process is distinct from alkylation, which would involve the addition of an alkyl group. Acylation introduces an acetyl group (CH₃CO) to the molecule.
Acylation of Ethyl 2-methylacetoacetate with Acetylating Agents
The core of this synthetic approach is the reaction of the enolate of ethyl 2-methylacetoacetate with a suitable acetylating agent. The active methylene (B1212753) group in β-keto esters like ethyl 2-methylacetoacetate is acidic and can be deprotonated by a base to form a nucleophilic enolate. shivajicollege.ac.in This enolate then attacks the electrophilic carbonyl carbon of the acetylating agent.
The choice of acetylating agent is critical for a successful and efficient reaction. The most common agents for this purpose are acetyl chloride and acetic anhydride (B1165640). wikipedia.orgnih.gov
Acetyl Chloride (CH₃COCl): This is a highly reactive acyl halide. taylorandfrancis.com Its high reactivity can lead to rapid acylation. However, it is also highly sensitive to moisture and produces corrosive hydrogen chloride (HCl) as a byproduct, which must be neutralized, often by a base present in the reaction mixture. wikipedia.org
Acetic Anhydride ((CH₃CO)₂O): While generally less reactive than acetyl chloride, acetic anhydride is an effective acetylating agent. It produces acetic acid as a byproduct, which is less corrosive than HCl. nih.gov Industrially, acetic anhydride can be produced from the reaction of acetic acid with hydrogen chloride, which then yields acetyl chloride and more acetic acid. wikipedia.org
The selection between these two agents often depends on the specific reaction conditions, the scale of the synthesis, and the desired reaction rate.
Table 1: Comparison of Common Acetylating Agents
| Acetylating Agent | Formula | Reactivity | Byproduct | Key Considerations |
|---|---|---|---|---|
| Acetyl Chloride | CH₃COCl | High | HCl | Moisture sensitive, corrosive byproduct |
| Acetic Anhydride | (CH₃CO)₂O | Moderate | CH₃COOH | Less reactive, less corrosive byproduct |
Basic catalysts are essential in the acylation of β-keto esters. Their primary role is to deprotonate the α-carbon (the carbon adjacent to the keto and ester groups) of ethyl 2-methylacetoacetate, forming an enolate. shivajicollege.ac.inaklectures.com This enolate is a potent nucleophile that readily attacks the acetylating agent.
Commonly used bases include:
Pyridine and Triethylamine: These are tertiary amines that can effectively neutralize the HCl byproduct generated when using acetyl chloride, driving the reaction forward. wikipedia.orglookchem.com
4-Dimethylaminopyridine (DMAP): Often used as a catalyst in acylations, DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction, particularly when using less reactive agents like acetic anhydride. rsc.org
Magnesium Chloride (MgCl₂): Used in conjunction with tertiary amines, MgCl₂ can act as a Lewis acid, coordinating to the carbonyl groups of the β-keto ester. This increases the acidity of the α-proton, facilitating enolate formation even with milder bases. lookchem.com
The choice of base depends on the strength of the acetylating agent and the specific reaction conditions required. lookchem.com For instance, stronger bases are needed for complete enolate formation. wikipedia.org
Careful temperature control is crucial for maximizing the yield of the desired product and minimizing side reactions. Acylation reactions are typically exothermic, and excessive heat can lead to undesirable outcomes.
Key considerations for temperature and side reactions:
O-acylation vs. C-acylation: The enolate of a β-keto ester has two nucleophilic sites: the α-carbon and the enolate oxygen. This can lead to two possible products: the desired C-acylated product (this compound) and the O-acylated byproduct. Lower temperatures generally favor C-acylation. The choice of solvent and counter-ion can also influence this ratio. acs.org
Self-condensation: At higher temperatures, the enolate can react with another molecule of the starting ester, leading to condensation byproducts.
Decomposition: β-keto esters can be susceptible to decomposition at elevated temperatures, especially after hydrolysis and subsequent decarboxylation. aklectures.comnih.gov
To mitigate these issues, reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature slowly. lookchem.com This controlled approach helps to manage the exothermic nature of the reaction and improve selectivity.
Novel Synthetic Pathways
Research into the synthesis of acylated β-keto esters continues to evolve, with new methods offering potential advantages over traditional approaches.
Palladium-Catalyzed Decarboxylative Acylation: This method involves the use of allylic β-keto carboxylates, which, in the presence of a palladium catalyst, undergo decarboxylation to form a palladium enolate. nih.govresearchgate.net This enolate can then be trapped by an acylating agent. This pathway operates under mild, neutral conditions, which is advantageous for sensitive substrates. nih.gov
Enzymatic Acylation: The use of enzymes, particularly lipases, offers a highly selective and environmentally friendly route to β-keto esters. google.comtandfonline.com Lipase-catalyzed transesterification or acylation can be performed under mild, often solvent-free conditions, leading to high yields. google.com For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in these transformations. google.com
Nickel-Catalyzed Amidation: While not a direct route to the title compound, recent research has shown that nickelocene (B73246) can catalyze the α-amidation of β-keto esters. nih.gov This highlights the ongoing development of transition-metal-catalyzed methods for functionalizing the α-position of β-keto esters, which could potentially be adapted for acylation.
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.
Atom Economy: Choosing reactions that incorporate the maximum amount of starting materials into the final product is a key principle. Acylation with acetic anhydride has better atom economy than with acetyl chloride, as the acetic acid byproduct is less of a waste product than HCl.
Use of Greener Solvents: Traditional syntheses often use chlorinated solvents like dichloromethane. lookchem.com Research is focused on replacing these with more environmentally benign alternatives. Ethyl acetate, for example, is considered a greener solvent and has been successfully used for various organic transformations, including polymer synthesis. nih.govrsc.org
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of substances like DMAP or metal complexes is preferable to using stoichiometric amounts of reagents. wikipedia.orgrsc.org Catalysts are regenerated and can be used in small quantities, reducing waste. researchgate.net
Solvent-Free Conditions: Some modern synthetic methods, particularly those using lipase catalysts, can be performed without a solvent, which significantly reduces waste and simplifies purification. google.com Boric acid supported on silica (B1680970) has also been reported as a recyclable catalyst for transesterification of β-keto esters under solvent-free conditions. acs.org
Table 2: Application of Green Chemistry Principles
| Principle | Application in Synthesis | Example |
|---|---|---|
| Atom Economy | Use of acetic anhydride over acetyl chloride. | The byproduct is acetic acid instead of corrosive HCl. |
| Greener Solvents | Replacement of chlorinated solvents. lookchem.comrsc.org | Using ethyl acetate as a reaction medium. rsc.org |
| Catalysis | Use of catalytic DMAP or metal complexes. wikipedia.orgrsc.org | Reduces waste compared to stoichiometric reagents. researchgate.net |
| Solvent-Free Reactions | Enzymatic or solid-supported catalysis. google.comacs.org | Lipase-catalyzed acylation can proceed without solvent. google.com |
Advanced Chemical Reactivity and Mechanistic Studies
Hydrolysis Mechanisms and Pathways
The hydrolysis of ethyl 2-acetoxy-2-methylacetoacetate can proceed through different pathways depending on the pH of the reaction medium. Both the acetoxy and the ethyl ester functionalities are susceptible to cleavage, leading to different products.
Acidic Conditions: Hydrolysis of the Acetoxy Group
Under acidic conditions, the hydrolysis of esters is a reversible process catalyzed by the presence of a strong acid, such as hydrochloric or sulfuric acid. chemguide.co.uklibretexts.orglibretexts.org The reaction involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uklibretexts.org Subsequent proton transfer and elimination of the alcohol or carboxylic acid regenerates the acid catalyst and yields the hydrolysis products. chemguide.co.uklibretexts.org
In the case of this compound, the acetoxy group can be selectively hydrolyzed under acidic conditions. The mechanism, analogous to general acid-catalyzed ester hydrolysis, would involve the protonation of the acetyl carbonyl group, followed by nucleophilic attack by water. This would lead to the formation of acetic acid and ethyl 2-hydroxy-2-methylacetoacetate. The reversibility of this reaction means that an excess of water is typically required to drive the equilibrium towards the products. libretexts.org
Basic Conditions: Hydrolysis for Ester Cleavage
The hydrolysis of esters under basic conditions, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.orgchemistrysteps.com The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. The subsequent elimination of the alkoxide ion results in the formation of a carboxylic acid, which is then deprotonated by the basic conditions to form a carboxylate salt. This final acid-base step renders the reaction irreversible. chemistrysteps.com
For this compound, basic hydrolysis can lead to the cleavage of the ethyl ester group.
A significant reaction of this compound under basic conditions is its conversion to 2-acetolactate (B3167203). This hydrolysis is typically carried out using a base like sodium hydroxide (NaOH). researchgate.net The reaction involves the saponification of the ethyl ester, leading to the formation of the sodium salt of 2-acetoxy-2-methylacetoacetic acid, which upon acidification would yield 2-acetolactate. Studies have shown that this conversion can achieve a high yield, with one report indicating a 95% yield when the reaction is conducted at a controlled pH. researchgate.net
The reaction is faster at a higher pH. For instance, the saponification was found to be more rapid at an initial pH of 13.2 compared to 11.5. researchgate.net
While specific kinetic data for the hydrolysis of this compound is not extensively detailed in the reviewed literature, the kinetics of ester hydrolysis, in general, are well-studied. The alkaline hydrolysis of esters like ethyl acetate (B1210297) is typically a second-order reaction, being first order with respect to both the ester and the hydroxide ion. bue.edu.egresearchgate.net However, under certain conditions, such as when the initial concentrations of the reactants are equal, the reaction order may appear to shift. bue.edu.eg
Kinetic studies of similar esters, such as ethyl acetate, have been conducted using techniques like conductivity measurements to monitor the progress of the reaction. bue.edu.egresearchgate.net These studies allow for the determination of rate constants and activation energies. For example, the hydrolysis of ethyl acetate with sodium hydroxide has been studied across a range of temperatures to determine these kinetic parameters. bue.edu.eg Such methodologies could be applied to investigate the specific kinetics of this compound hydrolysis.
Nucleophilic Substitution Reactions
The ester groups in this compound are susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the alkoxy or acetoxy group. The reactivity of the carbonyl group is a key factor in these transformations.
While specific studies on the nucleophilic substitution reactions of this compound are not widely reported, related compounds like ethyl 2-methylacetoacetate (B1246266) undergo such reactions. For instance, the ester group in ethyl 2-methylacetoacetate can be substituted by heteroatom nucleophiles. One example is the reaction with hydrazines to form pyrazolone (B3327878) derivatives through an enamine intermediate. It is plausible that this compound could undergo similar reactions, potentially with the displacement of the acetoxy group or the ethoxy group, depending on the nucleophile and reaction conditions.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. In acid-catalyzed transesterification, the carbonyl group is protonated, making it more electrophilic for the attack by an alcohol molecule. In base-catalyzed transesterification, the alcohol is deprotonated to form an alkoxide, which is a more potent nucleophile.
The transesterification of β-keto esters is a synthetically useful transformation. nih.gov For compounds like ethyl acetoacetate (B1235776), transesterification can be achieved with various alcohols in the presence of a catalyst. nih.gov While specific examples for this compound are not detailed, it is expected to undergo transesterification at the ethyl ester position. The general mechanism would involve the formation of a tetrahedral intermediate upon attack by an alcohol, followed by the elimination of ethanol (B145695).
Catalysts for the transesterification of β-keto esters include boric acid and methylboronic acid, which have been shown to be effective for a range of primary, secondary, and even tertiary alcohols. nih.gov The reaction conditions are generally mild, allowing for good functional group tolerance. nih.gov
Claisen Condensations
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, typically occurring between two ester molecules in the presence of a strong base to form a β-keto ester. scienceinfo.comorgoreview.com A critical requirement for an ester to act as the nucleophilic component (the enolate donor) in this reaction is the presence of at least one acidic α-hydrogen. nih.gov The mechanism involves the deprotonation of this α-hydrogen to form a resonance-stabilized enolate, which then attacks the carbonyl carbon of a second ester molecule. scienceinfo.comnih.gov
In the case of this compound, the α-carbon is quaternary, being substituted with a methyl group, an acetoxy group, an acetyl group, and an ethoxycarbonyl group. Consequently, it lacks an enolizable α-proton. This structural feature renders this compound incapable of self-condensation via the standard Claisen condensation mechanism, as it cannot form the requisite enolate ion to act as a nucleophile.
However, it could theoretically participate in a Crossed Claisen Condensation . In this variation, one ester partner lacks α-hydrogens and can only serve as the electrophile (acceptor), while the other ester must have α-hydrogens to form the enolate (donor). masterorganicchemistry.comlibretexts.org For this compound to react, it would have to function as the electrophilic acceptor, reacting with an enolate generated from a different, enolizable ester. Such reactions are viable when one reactant is unable to self-condense, thereby reducing the number of potential products. libretexts.orgorganic-chemistry.org
Another related intramolecular reaction is the Dieckmann Condensation , which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. scienceinfo.comwikipedia.org This reaction is particularly effective for forming stable 5- or 6-membered rings. wikipedia.orglibretexts.org For a molecule like this compound to be a precursor for a Dieckmann-type cyclization, it would need to be part of a larger molecule containing a second, suitably positioned ester group. The reaction proceeds via intramolecular nucleophilic attack of an enolate on the second ester group. purechemistry.org
Tautomerization Equilibria
Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, which are in dynamic equilibrium. acs.org For β-dicarbonyl compounds like this compound, the most significant tautomeric relationship is the keto-enol equilibrium. The keto form contains two carbonyl groups, while the enol form consists of an α,β-unsaturated carbonyl group and a hydroxyl group (enol). masterorganicchemistry.com
The position of this equilibrium is highly sensitive to several factors, including the structure of the compound, the solvent, temperature, and concentration. researchgate.net In the parent compound, ethyl acetoacetate, the keto form is generally favored, but the enol content can be significant, especially in non-polar solvents where intramolecular hydrogen bonding can stabilize the enol tautomer. acs.org
For this compound, the α-carbon is fully substituted. The presence of α-substituents generally influences the keto-enol equilibrium. Electron-withdrawing groups on the α-carbon can affect the acidity of the remaining α-proton (if any) and the stability of the respective tautomers. In this specific molecule, the lack of an α-proton means that enolization must occur at one of the methyl groups of the acetyl moiety. This is a less favorable process compared to the deprotonation of the α-carbon in unsubstituted β-keto esters. Therefore, this compound is expected to exist predominantly in the keto form.
The stability of the enol form is influenced by factors such as conjugation, substitution, and intramolecular hydrogen bonding. masterorganicchemistry.com While an enol form of this compound could be envisioned, its formation would be thermodynamically less favorable compared to simpler β-keto esters.
| Solvent | % Enol Form |
|---|---|
| Gas Phase | 46% |
| Hexane (Non-polar) | 46% |
| Benzene (Non-polar) | 32% |
| Ethanol (Polar, Protic) | 12% |
| Water (Polar, Protic) | 0.4% |
This table illustrates the general trend for a related β-keto ester, ethyl acetoacetate. The enol form is more prevalent in non-polar solvents due to stabilization by intramolecular hydrogen bonding, whereas polar solvents stabilize the more polar keto form.
Catalytic Transformations Involving this compound
The functional groups within this compound—a ketone, an ester, and an acetoxy group—offer several avenues for catalytic transformations. The most prominent of these is the catalytic reduction of the ketone carbonyl and potential hydrogenolysis of the acetoxy group.
Catalytic Hydrogenation: The ketone functionality can be selectively reduced to a secondary alcohol via catalytic hydrogenation. This transformation is a cornerstone of organic synthesis, often employing transition metal catalysts such as ruthenium, rhodium, or iridium for asymmetric hydrogenations to yield chiral β-hydroxy esters. organic-chemistry.orgrsc.org The asymmetric hydrogenation of β-keto esters is a well-established method for producing enantiomerically enriched β-hydroxy esters, which are valuable chiral building blocks. nih.gov For this compound, this would result in the formation of ethyl 2-acetoxy-3-hydroxy-2-methylbutanoate. The choice of a chiral catalyst, such as a Ru-BINAP complex, can control the stereochemical outcome of the reduction. rsc.org
Catalytic Hydrogenolysis: Hydrogenolysis is a reaction in which a chemical bond is cleaved by the action of hydrogen, typically in the presence of a metal catalyst. thieme-connect.deacsgcipr.org The acetoxy group at the α-position of this compound is susceptible to hydrogenolysis. This reaction often utilizes palladium-based catalysts (e.g., Pd/C) and results in the cleavage of the C-O bond of the acetoxy group, replacing it with a C-H bond. Concurrently, the ketone can also be reduced. The specific outcome depends on the catalyst and reaction conditions. A potential product of such a reaction could be ethyl 2-methylacetoacetate, formed by the selective hydrogenolysis of the acetoxy group, or further reduction products.
| Reaction Type | Catalyst System (Example) | Potential Product |
|---|---|---|
| Asymmetric Hydrogenation (of ketone) | Ru-BINAP complexes | Ethyl 2-acetoxy-3-hydroxy-2-methylbutanoate |
| Asymmetric Transfer Hydrogenation (of ketone) | RuCl(p-cymene)[(S,S)-Ts-DPEN] / HCOOH/NEt₃ | Ethyl 2-acetoxy-3-hydroxy-2-methylbutanoate |
| Hydrogenolysis (of acetoxy group) | Palladium on Carbon (Pd/C) with H₂ | Ethyl 2-methylacetoacetate |
| Combined Hydrogenation/Hydrogenolysis | Palladium on Carbon (Pd/C) with H₂ (harsher conditions) | Ethyl 3-hydroxy-2-methylbutanoate |
Applications in Advanced Organic Synthesis
Precursor for High-Value Organic Compounds
The compound is widely utilized as a stable and convenient precursor for generating key organic molecules, particularly in biochemical and industrial applications. It is a key substrate for producing important four-carbon (C4) platform chemicals through well-established reaction pathways.
Ethyl 2-acetoxy-2-methylacetoacetate is an effective precursor for the synthesis of acetoin (B143602) (3-hydroxy-2-butanone). The primary route involves the initial preparation of α-acetolactate from this compound. sigmaaldrich.comchemicalbook.com This intermediate, α-acetolactate, is then subjected to enzymatic decarboxylation to yield acetoin. wikipedia.orgresearchgate.net This process is central to studies involving microbial fermentation, where the compound is used as a substrate to investigate and optimize the production of acetoin by various microorganisms, including thermophilic bacteria like Geobacillus sp. sigmaaldrich.comchemicalbook.comresearchgate.net The biosynthetic pathway relies on the enzyme acetolactate decarboxylase, which catalyzes the conversion of (S)-2-hydroxy-2-methyl-3-oxobutanoate into (R)-2-acetoin and carbon dioxide. wikipedia.org
The generation of 2-acetolactate (B3167203), also known as α-acetolactate, is the critical initial step that enables the synthesis of the aforementioned compounds. This compound is readily converted to 2-acetolactate through hydrolysis, typically using a base such as sodium hydroxide (B78521) (NaOH). sigmaaldrich.comchemicalbook.com This reaction, a form of saponification, is highly efficient under controlled pH conditions. Research has demonstrated that this conversion can achieve high yields. researchgate.net For instance, studies conducting the saponification under a pH-stat have reported yields of 95% at both pH 11.5 and pH 13.2, with the reaction proceeding faster at the higher pH. researchgate.net This reliable method of producing 2-acetolactate makes this compound a valuable and stable source for this otherwise unstable intermediate. researchgate.net
Table 1: Conditions for the preparation of α-acetolactate from this compound via saponification. Data sourced from a study on the spectrophotometric assay of α-acetolactate decarboxylase. researchgate.net
Building Block for Complex Molecular Architectures
Beyond its role as a precursor for relatively simple organic compounds, the reactivity of this compound makes it a valuable building block for synthesizing more intricate molecules with applications in specialized fields.
In the pharmaceutical sector, this compound and its derivatives serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs). A related compound, ethyl 2-methylacetoacetate (B1246266), is noted for its utility as a key intermediate in creating anti-inflammatory and analgesic drugs. chemimpex.com Furthermore, the broader class of compounds is employed in producing precursors for polyimides used within the cosmetics and pharmaceutical industries. researchgate.net
The reactivity of ketoesters is leveraged in the agrochemical industry. A structurally similar compound, ethyl 2-methylacetoacetate, is used as a synthetic intermediate for agricultural and horticultural fungicides. google.com The chemical properties of these esters allow for their modification into a range of agrochemicals designed to protect crops.
Derivatization for Functional Group Introduction
A primary application of this compound is its role as a precursor for α-acetolactate through a straightforward derivatization process. sigmaaldrich.comchemicalbook.com This transformation is typically achieved via hydrolysis, a reaction that cleaves the ester and acetoxy groups to yield the target molecule.
The saponification of this compound with sodium hydroxide (NaOH) is a well-documented method for producing α-acetolactate. researchgate.net Research has demonstrated that this conversion can be performed efficiently under pH-controlled conditions. For instance, studies conducting the saponification at pH 11.5 and 13.2 both achieved a high yield of 95%. researchgate.net The reaction proceeds more rapidly at the higher pH of 13.2. researchgate.net This hydrolysis provides a crucial intermediate for various biochemical and industrial processes. sigmaaldrich.comresearchgate.net
Table 1: Hydrolysis of this compound for α-Acetolactate Synthesis
| Reagent | pH Conditions | Temperature | Yield | Reference |
| Sodium Hydroxide (NaOH) | 11.5 | 20°C | 95% | researchgate.net |
| Sodium Hydroxide (NaOH) | 13.2 | 20°C | 95% | researchgate.net |
Role in Stereoselective Synthesis
The structure of this compound, being achiral, means that any stereoselective reaction requires the influence of external chiral agents or conditions. However, it serves as a valuable building block in the synthesis of molecules containing multiple stereocenters.
An example of its use in this context is the synthesis of (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate. mdpi.com This one-pot reaction involves the deprotonation of ethyl 2-oxo-4-phenylchromane-3-carboxylate followed by acylation with acetic anhydride (B1165640). mdpi.com The resulting product is a racemic mixture of isomers, indicating the reaction conditions did not favor the formation of one enantiomer over the other. mdpi.com In the stable precursor, the bulky substituents at the 3- and 4-positions adopt pseudo-equatorial and pseudo-axial dispositions. mdpi.com The synthesis of this polyfunctionalized chromene system highlights the utility of this compound in constructing complex heterocyclic frameworks, which are significant scaffolds in medicinal chemistry. mdpi.com While this specific reported synthesis was not stereoselective, it demonstrates the potential of the reagent in reactions where stereochemistry is a key consideration, inviting further research into asymmetric variants.
Emerging Synthetic Utilities
Beyond classical organic transformations, this compound is finding utility in modern, cutting-edge synthetic applications, particularly at the intersection of chemistry and biotechnology.
A significant emerging application is its use as a substrate in biocatalysis for the production of valuable chemicals. It has been employed in the isolation and characterization of novel thermophilic bacteria, such as Geobacillus sp., for the production of acetoin and 2,3-butanediol (B46004). sigmaaldrich.comchemicalbook.com In these biotechnological processes, the compound serves as a precursor to α-acetolactate, which is then converted by enzymes in engineered metabolic pathways. researchgate.net For example, metabolically engineered Parageobacillus thermoglucosidasius has been used to produce 2,3-butanediol, a platform chemical with wide-ranging industrial applications, from glucose by addressing redox imbalances and minimizing byproduct formation. researchgate.net
Furthermore, its role as a precursor for creating highly functionalized heterocyclic systems represents another area of emerging utility. mdpi.com The ability to synthesize complex molecules like the previously mentioned 4H-chromene derivative in a one-pot protocol showcases its value in generating molecular diversity and constructing novel chemical entities with potential biological activity. mdpi.com The synthesis of such spirocyclic and polycyclic heterocyclic compounds is a challenging area of organic chemistry, and reagents that facilitate these transformations are of high importance. nih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | ethyl 2-acetyloxy-2-methyl-3-oxobutanoate | nih.gov |
| CAS Number | 25409-39-6 | sigmaaldrich.comnih.gov |
| Molecular Formula | C₉H₁₄O₅ | sigmaaldrich.comnih.gov |
| Molecular Weight | 202.20 g/mol | sigmaaldrich.comnih.gov |
| Density | 1.079 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 80-84 °C at 1 mmHg | sigmaaldrich.com |
| Refractive Index | n20/D 1.428 | sigmaaldrich.com |
Biochemical and Biotechnological Research Applications
Substrate in Fermentation Processes
In the field of biotechnology, Ethyl 2-acetoxy-2-methylacetoacetate is utilized as a substrate precursor in microbial fermentation processes. The compound itself is not directly metabolized by microorganisms but is first chemically converted into a usable substrate. Specifically, it undergoes hydrolysis, often using sodium hydroxide (B78521) (NaOH), to produce α-acetolactate. researchgate.netsigmaaldrich.com This in-situ generation of α-acetolactate allows for its use as a substrate to enhance the production of specific downstream metabolites in various microbial systems.
Enhancement of Acetoin (B143602) Production in Microbial Systems
This compound is an important precursor for enhancing the production of acetoin (also known as 3-hydroxy-2-butanone) in microbial systems. Acetoin is a platform chemical with applications in the food, cosmetic, and chemical industries. cranfield.ac.uk The biosynthetic pathway involves the enzymatic conversion of α-acetolactate, generated from the hydrolysis of this compound, directly to acetoin. nih.gov This reaction is catalyzed by the enzyme α-acetolactate decarboxylase (ALDC). researchgate.netnih.gov By supplying this compound, researchers can bypass earlier metabolic steps and potential regulatory bottlenecks, channeling the carbon flux towards acetoin. This strategy has been explored in various microorganisms, including engineered Escherichia coli, Lactococcus lactis, and species of Bacillus and Lactobacillus, to increase acetoin yields. cranfield.ac.uknih.govnih.govnih.gov
Enhancement of 2,3-Butanediol (B46004) Production in Microbial Systems
The production of 2,3-Butanediol (2,3-BDO), another valuable platform chemical, can also be enhanced using this compound as a starting material. sigmaaldrich.com The metabolic pathway to 2,3-BDO is a direct extension of acetoin synthesis. nih.gov After α-acetolactate (derived from this compound) is converted to acetoin, the acetoin is then reduced to 2,3-BDO. cranfield.ac.uk This final step is catalyzed by the enzyme butanediol (B1596017) dehydrogenase (BDH), also known as acetoin reductase (AR), which requires the cofactor NADH. cranfield.ac.uknih.govosti.gov The ability to generate the key precursor α-acetolactate makes this compound a useful tool in metabolic engineering strategies aimed at optimizing 2,3-BDO production in various bacteria and yeast, including Klebsiella pneumoniae, Enterobacter cloacae, and Saccharomyces cerevisiae. nih.govosti.govresearchgate.net
Utilization by Thermophilic Bacteria (e.g., Geobacillus strains)
Research has demonstrated the use of this compound in studies involving thermophilic bacteria for the production of acetoin and 2,3-BDO. sigmaaldrich.comnih.gov Thermophiles, such as species from the genus Geobacillus, are of industrial interest due to their ability to perform fermentation at high temperatures, which can reduce contamination risks and cooling costs. nih.gov In studies investigating these organisms, this compound was used as a reagent in the context of developing and characterizing thermophilic fermentation processes. nih.gov For instance, the industrially relevant thermophile Parageobacillus thermoglucosidasius has been engineered with heterologous acetolactate synthase (ALS) and acetolactate decarboxylase (ALD) enzymes to create a functional biosynthetic pathway for 2,3-BDO. researchgate.net
Enzyme Activity and Mechanism Studies
Beyond its role in fermentation, this compound is a key reagent for in vitro studies of enzyme activity and reaction mechanisms, particularly for enzymes within the acetoin and 2,3-BDO synthesis pathways.
Substrate for Acetolactate Decarboxylase (ALDC)
This compound is widely used to prepare the substrate for the enzyme α-acetolactate decarboxylase (ALDC, EC 4.1.1.5). researchgate.netsigmaaldrich.comufrgs.br The direct substrate for ALDC is α-acetolactate, which is unstable. Therefore, researchers utilize this compound as a stable, commercially available precursor. sigmaaldrich.com The α-acetolactate substrate solution is prepared by hydrolyzing this compound with a base like NaOH, followed by buffering to the desired pH for the enzyme assay. sigmaaldrich.comufrgs.br This allows for the reliable and reproducible measurement of ALDC activity, which catalyzes the conversion of α-acetolactate to acetoin. researchgate.netufrgs.br This assay is fundamental in various research contexts, including the characterization of ALDC from different microbial sources and its application in the brewing industry to reduce diacetyl, an off-flavor compound. researchgate.netufrgs.br
The preparation of α-acetolactate from this compound is crucial for determining the kinetic parameters of α-acetolactate decarboxylase (ALDC), such as the Michaelis constant (K_m) and maximum reaction velocity (V_max). researchgate.net These parameters provide quantitative measures of the enzyme's affinity for its substrate and its maximum catalytic efficiency. To determine these values, researchers measure the initial reaction rates at varying concentrations of the prepared α-acetolactate substrate. The data are then plotted, often using a Lineweaver-Burk graph (a plot of the inverse of velocity against the inverse of the substrate concentration), from which K_m and V_max can be calculated. researchgate.net This kinetic analysis is essential for understanding the enzyme's catalytic mechanism and for comparing the efficiency of ALDC from different organisms or engineered variants. researchgate.netscispace.com
Table 1: Kinetic Parameter Determination for α-Acetolactate Decarboxylase
| Parameter | Description | Method of Determination |
| K_m (Michaelis Constant) | Represents the substrate concentration at which the reaction rate is half of V_max. A lower K_m indicates a higher affinity of the enzyme for the substrate. | Calculated from a Lineweaver-Burk plot of initial rate data obtained using varying concentrations of α-acetolactate substrate. researchgate.net |
| V_max (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Determined from the y-intercept of the Lineweaver-Burk plot. researchgate.net |
Optimization of ALDC Assays
The enzymatic activity of α-acetolactate decarboxylase (ALDC) is commonly determined by measuring the rate of acetoin formation from its substrate, α-acetolactate. This compound is fundamental to these assays, as it provides a reliable method for generating the otherwise unstable α-acetolactate substrate in situ. encapprocess.frfrontiersin.orgnih.gov The process involves the saponification of this compound with sodium hydroxide, followed by neutralization to the desired pH for the enzymatic reaction. encapprocess.frfao.org
Traditional colorimetric assays for ALDC activity have been noted for their poor accuracy (approximately 35%) and lengthy procedures, which are not well-suited for applications like monitoring brewing fermentation. researchgate.net Research has focused on optimizing these methods to enhance their precision and efficiency. Significant improvements have been achieved by modifying several parameters of the assay protocol. researchgate.net
Key optimizations include:
Temperature Reduction: Lowering the working temperature of the assay minimizes the spontaneous degradation of the labile α-acetolactate substrate. researchgate.net
Buffer System Modification: Replacing the commonly used 2-(N-morpholino)ethanesulfonic acid (MES) buffer with a single maleate (B1232345) buffer system has been shown to improve results. researchgate.net
Procedure Simplification: Streamlining the preparation of the α-acetolactate solution reduces preparation time from nearly 50 minutes to under 15 minutes, which in turn lowers the blank absorbance value in the colorimetric reading and widens the linear range of the assay by 35%. encapprocess.fr
These modifications have successfully increased the accuracy of the ALDC assay to 11% and enabled a higher throughput of samples at a reduced cost. researchgate.net The standard method for quantifying the reaction product, acetoin, involves the Westerfeld method, where acetoin reacts with α-naphthol and creatine (B1669601) to produce a colored complex that can be measured spectrophotometrically at a wavelength of 522 nm. fao.orgmdpi.com
| Parameter | Usual Procedure | Optimized Procedure | Reference |
|---|---|---|---|
| Accuracy | 35% | 11% | researchgate.net |
| Buffer System | Two buffers, including MES | Single maleate buffer | researchgate.net |
| Temperature | Standard room temperature | Decreased temperature (e.g., 10°C) | encapprocess.frresearchgate.net |
| Substrate Prep Time | ~50 minutes | <15 minutes | encapprocess.fr |
| Blank Absorbance | 0.4 - 0.5 | ~0.25 | encapprocess.fr |
Enzymatic Reaction Conditions (e.g., pH, temperature, buffers)
The catalytic activity of α-acetolactate decarboxylase (ALDC) is highly dependent on specific reaction conditions such as pH, temperature, and the composition of the buffer. This compound is used to generate the substrate for characterizing these enzymatic properties. mdpi.commdpi.com Studies across various microorganisms have identified optimal conditions for ALDC activity.
The optimal pH for ALDC is generally found to be in the slightly acidic range. For instance, ALDC from Bacillus brevis, Bacillus licheniformis, and immobilized forms have an optimal pH of 6.0. fao.orgmdpi.combeerex.cz The enzyme from Enterobacter cloacae exhibits peak activity at a pH of 6.5. mdpi.com The choice of buffer is also critical; MES and maleate buffers are commonly used at a pH of 6.0. encapprocess.frfao.orgmdpi.com The enzyme's stability can be influenced by pH, with some studies noting that immobilized ALDC maintains high relative activity across a broader pH range (4.5 to 7.0) compared to the free enzyme, which is particularly advantageous in applications like brewing where the pH can vary. mdpi.com
Temperature optima also vary. Many standard assays are conducted at 30°C. sigmaaldrich.commdpi.combeerex.cz However, for specific applications or enzymes from different sources, other temperatures are used. For example, optimized assays for brewing conditions are performed at a lower temperature of 10°C to ensure substrate stability, while assays for ALDC from thermophilic organisms may be conducted at temperatures as high as 60°C. encapprocess.frfrontiersin.org Immobilization has been shown to significantly enhance the thermal stability of ALDC. researchgate.net
| Enzyme Source / Type | Optimal pH | Optimal Temperature | Buffer System | Reference |
|---|---|---|---|---|
| Bacillus brevis | 6.0 | 30°C | MES buffer | fao.org |
| Bacillus licheniformis | 6.0 | 30°C | Not specified | beerex.cz |
| Bacillus subtilis ICA 56 | 5.5 - 6.5 | 30°C | MES buffer | mdpi.com |
| Immobilized ALDC | 6.0 | 37°C | Phosphate buffer | mdpi.com |
| Optimized Assay | 6.0 | 10°C | Maleate buffer | encapprocess.fr |
Role in Branched-Chain Amino Acid Biosynthesis Pathway Research
This compound plays an important ancillary role in the study of branched-chain amino acid (BCAA) biosynthesis. The BCAA pathway is responsible for the synthesis of essential amino acids leucine (B10760876), valine, and isoleucine. creative-enzymes.comnih.gov A key intermediate in this pathway is α-acetolactate, which is synthesized from pyruvate (B1213749) by the enzyme acetohydroxyacid synthase (AHAS). nih.gov This intermediate stands at a critical metabolic fork; it can either proceed down the pathway towards valine and leucine synthesis via the enzyme ketol-acid reductoisomerase (KARI), or it can be diverted by α-acetolactate decarboxylase (ALDC) to produce acetoin, a compound not in the BCAA pathway. creative-enzymes.comnih.gov
The activity of ALDC can therefore regulate the metabolic flux through the BCAA pathway. In some bacteria, such as Lactococcus lactis, ALDC plays a dual role in both catabolism (the 2,3-butanediol pathway) and the regulation of BCAA synthesis. creative-enzymes.com The enzyme's activity can be allosterically activated by leucine, creating a feedback mechanism. When leucine levels are high, ALDC activity increases, converting more α-acetolactate to acetoin and thereby reducing the amount of substrate available for valine production. creative-enzymes.com
By providing a stable and quantifiable source of α-acetolactate via the hydrolysis of this compound, researchers can conduct precise enzymatic assays of ALDC. This allows them to investigate its kinetics and regulatory properties, such as the activatory effect of leucine. These studies are crucial for understanding how cells balance the metabolic investment in amino acid synthesis versus other pathways, and for identifying how this regulation works at a molecular level.
Metabolic Engineering Contexts
In the field of metabolic engineering, where microorganisms are genetically modified to produce valuable chemicals, this compound is a vital analytical tool. It is used to assay the activity of ALDC, a key enzyme in pathways engineered for the production of bulk chemicals like acetoin and 2,3-butanediol. frontiersin.orgnih.govcreative-enzymes.com
The central intermediate α-acetolactate can be channeled into different products depending on the enzymatic machinery present. Metabolic engineering strategies often focus on manipulating the expression of ALDC and other related enzymes to direct the carbon flux from pyruvate towards a desired product. nih.govmdpi.com
Examples of such engineering include:
Acetoin and 2,3-Butanediol Production: In organisms like Parageobacillus thermoglucosidasius or E. coli, the gene for ALDC (aldB) is often introduced or overexpressed along with genes for α-acetolactate synthase (als) to create a robust pathway for converting pyruvate to acetoin. nih.govnih.gov Acetoin can then be further reduced to 2,3-butanediol by butanediol dehydrogenase. frontiersin.org Assaying ALDC activity using its substrate generated from this compound is essential to verify the success of these genetic modifications and to optimize the engineered pathway. frontiersin.orgnih.gov
Flavor Compound Production: In dairy fermentations, the compound diacetyl is a desirable flavor component but is formed from the spontaneous, non-enzymatic oxidative decarboxylation of α-acetolactate. mdpi.com However, ALDC converts α-acetolactate directly to the flavorless acetoin. mdpi.com In this context, metabolic engineers might aim to knock out or reduce the activity of the ALDC gene to increase the pool of α-acetolactate, thereby promoting diacetyl formation.
The ability to accurately measure ALDC activity, facilitated by this compound, is therefore critical for the rational design and optimization of microbial cell factories. frontiersin.orgnih.gov
Bioprocessing Technologies Development
The development of efficient and cost-effective bioprocessing technologies relies on the characterization and application of robust enzymes. α-Acetolactate decarboxylase (ALDC) is an enzyme of significant industrial interest, particularly in the brewing industry. mdpi.combeerex.cz During beer fermentation, yeast produces α-acetolactate, which can seep out of the cells and spontaneously convert into diacetyl, a compound that imparts an undesirable buttery off-flavor. mdpi.com The removal of diacetyl requires a lengthy maturation period, which is often the rate-limiting step in beer production. researchgate.net
This compound is used in the development phase of these bioprocessing technologies to:
Characterize Commercial Enzymes: It allows for the precise measurement of the activity of commercial ALDC preparations, ensuring quality control and proper dosing in the brewing process. fao.orgbeerex.cz
Develop Novel Biocatalysts: Researchers use it to assess the performance of new enzyme formulations, such as immobilized ALDC. mdpi.comresearchgate.net For example, studies have shown that immobilizing ALDC on supports can enhance its stability at different pH values and temperatures, and allows the enzyme to be recovered and reused for multiple batches, leading to significant cost savings. researchgate.net
Furthermore, optimizing the production of the ALDC enzyme itself is part of bioprocess development. Research into using low-cost agro-industrial residues as feedstock for microbial fermentation has shown the potential to dramatically reduce the cost of ALDC production, making its widespread application in brewing and other industries more economically viable. mdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For ethyl 2-acetoxy-2-methylacetoacetate, ¹H-NMR and ¹³C-NMR are fundamental for confirming its molecular structure.
¹H-NMR for Structural Elucidation and Quantificationchemicalbook.com
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy of this compound allows for the identification and quantification of the different types of protons present in the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet, quartet), and integration of each signal provide a complete picture of the proton environment.
The ¹H-NMR spectrum of this compound typically exhibits four distinct signals corresponding to the four different proton environments in the molecule. The ethyl group gives rise to a triplet and a quartet due to the coupling between the methyl and methylene (B1212753) protons. The two methyl groups attached to the quaternary carbon and the acetyl group each appear as singlets.
Table 1: ¹H-NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.60 | Singlet | 3H | -C(O)-CH₃ |
| ~2.10 | Singlet | 3H | -O-C(O)-CH₃ |
| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific experimental conditions.
¹³C-NMR for Carbon Framework Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum, allowing for a complete analysis of the carbon framework. The spectrum will show signals for the carbonyl carbons of the ester and ketone groups, the quaternary carbon, the carbons of the ethyl group, and the methyl carbons.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Chemical Shift (ppm) | Carbon Atom Assignment |
| ~14.0 | -O-CH₂-C H₃ |
| ~20.5 | -C(O)-C H₃ |
| ~21.0 | -O-C(O)-C H₃ |
| ~62.0 | -O-C H₂-CH₃ |
| ~83.0 | -C (CH₃)(OAc)- |
| ~168.0 | -O-C (O)-CH₃ |
| ~170.0 | -C (O)-O- |
| ~200.0 | -C (O)-CH₃ |
Note: These are predicted chemical shifts. Actual experimental values may differ.
Correlation Spectroscopy Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton couplings. In the COSY spectrum of this compound, a cross-peak would be observed between the triplet of the ethyl methyl group and the quartet of the ethyl methylene group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would show correlations between the protons and the carbons to which they are attached, for example, the protons of the ethyl group with their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, HMBC would show correlations from the methyl protons to the quaternary carbon and the carbonyl carbons, helping to piece together the molecular structure.
Infrared (IR) Spectroscopychemicalbook.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FTIR) Analysis
The FTIR spectrum of this compound provides characteristic absorption bands corresponding to its various functional groups. The most prominent features are the strong absorptions from the carbonyl groups of the ester and ketone.
Attenuated Total Reflectance Infrared (ATR-IR) Analysischemicalbook.com
ATR-IR is a sampling technique that allows for the analysis of samples in their natural state with minimal preparation. The ATR-IR spectrum of this compound would display similar characteristic peaks to the standard FTIR spectrum, confirming the presence of the key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1750-1735 | C=O (Ester) | Strong absorption, characteristic of the ester carbonyl stretch. |
| ~1725-1705 | C=O (Ketone) | Strong absorption, characteristic of the ketone carbonyl stretch. |
| ~1240-1160 | C-O (Ester) | Strong absorption, corresponding to the C-O stretching vibration. |
| ~2980-2850 | C-H (Alkyl) | Stretching vibrations of the methyl and methylene groups. |
Note: The exact wavenumbers can vary based on the physical state of the sample and the specific measurement conditions.
Vapor Phase IR Spectroscopy
Vapor phase infrared (IR) spectroscopy is a specialized analytical technique used to obtain the IR spectrum of a substance in the gaseous state. For this compound, this method provides valuable information about its molecular vibrations and functional groups without interference from intermolecular interactions, such as hydrogen bonding, that are present in the condensed phase. The vapor phase IR spectrum of this compound has been documented, serving as a key reference for its structural confirmation. nih.gov This technique is particularly useful for identifying the characteristic stretching frequencies of its carbonyl (C=O) groups—from both the ester and ketone functionalities—and the C-O bonds within the molecule in an unassociated state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. It also offers detailed structural insights through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C9H14O5), the exact mass is a critical parameter for unambiguous identification. nih.gov The experimentally determined monoisotopic mass is compared against the theoretically calculated mass to confirm the molecular formula. nih.gov
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Property | Value | Reference |
| Molecular Formula | C9H14O5 | nih.gov |
| Exact Mass | 202.08412354 Da | nih.gov |
| Monoisotopic Mass | 202.08412354 Da | nih.gov |
In mass spectrometry, molecules are ionized and then fragmented into smaller, characteristic ions. Analyzing the pattern of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. In the GC-MS analysis of this compound, the molecule breaks apart in a predictable manner. nih.gov The fragmentation of esters and ketones typically involves cleavage at bonds adjacent to the carbonyl groups. libretexts.org The mass spectrum of this compound shows key fragment ions that are consistent with its structure. nih.gov
Table 2: Key Fragment Ions in the Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Interpretation | Reference |
| 43 | Top Peak, likely [CH3CO]+ | nih.gov |
| 118 | 2nd Highest Peak | nih.gov |
| 90 | 3rd Highest Peak | nih.gov |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, or byproducts. These methods are routinely employed for quality control, purity assessment, and quantitative analysis.
Gas chromatography is a suitable method for the analysis of volatile compounds like this compound. nih.gov In GC, the compound is vaporized and passed through a column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. The use of a capillary column, such as a DB-1, is common for such analyses. rasayanjournal.co.in The method can be optimized by adjusting parameters like injector temperature, oven temperature program, and carrier gas flow rate to achieve good resolution and sharp peaks. chromforum.orgresearchgate.net GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is used to determine the purity of this compound and quantify any trace-level impurities. nih.govrasayanjournal.co.in
Table 3: Typical Gas Chromatography Parameters for Related Compounds
| Parameter | Typical Setting | Purpose | Reference |
| Column | HP-1, 30m, 0.25mm, 0.25µm | Separation of components | chromforum.org |
| Injector Temperature | 180-250°C | Vaporization of the sample | chromforum.org |
| Detector Temperature | 250°C | Signal detection | chromforum.org |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry sample through the column | chromforum.org |
| Temperature Program | Initial 50°C, ramp to 200°C | Elution of components with different boiling points | chromforum.org |
High-performance liquid chromatography is a versatile technique used for the separation, identification, and quantification of compounds. For this compound and structurally similar compounds, reverse-phase (RP) HPLC is a common analytical approach. sielc.com This method uses a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water with an acid modifier, such as phosphoric acid or formic acid, to ensure sharp peak shapes. sielc.com HPLC is highly effective for assessing the purity of non-volatile or thermally sensitive impurities that may be present in samples of this compound. sielc.com
Table 4: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Related Compounds
| Parameter | Typical Setting | Purpose | Reference |
| Column | Newcrom R1 or C18 | Stationary phase for separation | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | Elution and separation of components | sielc.com |
| Mode | Reverse Phase (RP) | Separation based on hydrophobicity | sielc.com |
| Application | Purity analysis, isolation of impurities | sielc.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for conducting kinetic studies on this compound, particularly for monitoring reactions such as its hydrolysis. The principle of this application lies in the change in absorbance of a solution as the reaction progresses, which can be correlated to the concentration of the reactant or product over time.
Kinetic studies of β-keto esters, including this compound, often involve hydrolysis, where the ester is converted into other products. asianpubs.orgresearchgate.net The reaction can be monitored using a UV-Vis spectrophotometer, which measures the absorbance of the solution at a specific wavelength. oarjpublication.com For instance, the saponification (alkaline hydrolysis) of this compound to yield α-acetolactate can be followed by monitoring the reaction mixture spectrophotometrically. researchgate.net By maintaining pseudo-first-order conditions, where the concentration of one reactant is significantly lower than others, the rate of reaction can be determined. asianpubs.org
The process typically involves initiating the reaction by adding the substrate, this compound, to a solution, and then measuring the change in absorbance at regular intervals. asianpubs.org The rate coefficients are then calculated from the slope of a plot of the natural logarithm of the change in absorbance versus time. asianpubs.org This allows for the determination of reaction kinetics and the influence of various factors such as pH and temperature on the reaction rate. asianpubs.orgresearchgate.net
Below is a table representing typical data that would be collected in a UV-Vis kinetic study of the hydrolysis of this compound.
| Time (seconds) | Absorbance at λmax | ln(A∞-At) |
| 0 | 0.850 | -0.163 |
| 30 | 0.725 | -0.322 |
| 60 | 0.620 | -0.494 |
| 90 | 0.530 | -0.693 |
| 120 | 0.455 | -0.904 |
| 150 | 0.390 | -1.139 |
| 180 | 0.335 | -1.402 |
| ∞ | 0.150 | - |
Note: The data in this table is illustrative and intended to represent the type of data generated in a kinetic experiment. λmax refers to the wavelength of maximum absorbance, while A∞ and At are the absorbances at the completion of the reaction and at time t, respectively.
Circular Dichroism for Chiral Acetoin (B143602) Tracking
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light, which is a property unique to optically active compounds. Given that this compound can be a precursor to chiral molecules like acetoin, CD spectroscopy presents a potential method for tracking the formation of such products. chemicalbook.comsigmaaldrich.com
Acetoin (3-hydroxy-2-butanone) exists as two enantiomers, (R)-acetoin and (S)-acetoin, making it a chiral molecule. The conversion of this compound can lead to the formation of acetoin. researchgate.net While colorimetric methods are commonly used for the quantification of total acetoin, CD spectroscopy offers the advantage of potentially distinguishing between the enantiomers and tracking the concentration of the chiral species in real-time.
The application of circular dichroism to α-acetoxy ketones and related ketosides has been documented, where the CD spectra provide information about the stereochemistry of the molecules. nih.govscispace.com The Cotton effects observed in the CD spectra are characteristic of the chromophores present and their chiral environment. nih.gov For acetoin produced from this compound, one could theoretically monitor the development of a CD signal at a characteristic wavelength corresponding to the chiral acetoin enantiomer being formed. This would allow for the study of the stereoselectivity of the reaction producing acetoin.
The table below illustrates hypothetical data from a circular dichroism experiment designed to track the formation of a chiral product like acetoin.
| Time (minutes) | CD Signal at λ (mdeg) | Enantiomeric Excess (%) |
| 0 | 0.0 | 0 |
| 10 | 5.2 | 20 |
| 20 | 9.8 | 38 |
| 30 | 13.5 | 52 |
| 40 | 16.0 | 62 |
| 50 | 17.5 | 68 |
| 60 | 18.0 | 70 |
Note: This data is hypothetical and demonstrates the potential application of circular dichroism in tracking a chiral product's formation over time. The specific wavelength (λ) would be determined experimentally based on the CD spectrum of pure chiral acetoin.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. ornl.govuchicago.edu These first-principles calculations can determine the distribution of electrons within Ethyl 2-acetoxy-2-methylacetoacetate, which dictates its reactivity and physical properties.
Detailed research findings from DFT calculations would reveal key electronic parameters. Methods like DFT B3PW91/TZVP or M06/TZVP are commonly used to optimize the molecule's geometry and calculate its electronic properties. nih.gov Such studies yield information on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a critical indicator of chemical reactivity and stability. Furthermore, mapping the Molecular Electrostatic Potential (MEP) identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. researchgate.net For instance, the carbonyl oxygen atoms are expected to be regions of negative potential, while the carbonyl carbons would be areas of positive potential.
Molecular Dynamics Simulations for Reactivity Prediction
Molecular Dynamics (MD) simulations provide a means to observe the time-dependent behavior of a molecular system, offering insights into conformational changes and reactivity. nih.govmdpi.com By simulating the movement of atoms over time, MD can predict how this compound behaves in different environments, such as in a solvent or near a reactive partner.
A typical MD simulation would place the molecule in a simulated box of solvent (e.g., water) and solve Newton's equations of motion for every atom. Recent studies on other β-keto esters have utilized MD simulations of up to 500 nanoseconds to explore their stability and interactions. mdpi.comresearchgate.net For this compound, these simulations could be used to study the stability of its different conformers and the dynamics of its ester and acetyl groups. This information is crucial for predicting its reactivity, for example, in hydrolysis reactions where the accessibility of the ester group to a nucleophile is paramount. The simulations would track parameters like the Root Mean Square Deviation (RMSD) to assess structural stability and radial distribution functions to understand solvent organization around reactive sites.
Docking Studies for Enzyme-Substrate Interactions
This compound is a known precursor for α-acetolactate, a key intermediate in the biosynthesis of branched-chain amino acids. researchgate.netsigmaaldrich.com This pathway is catalyzed by the enzyme acetolactate synthase (ALS), making it a significant target for herbicides and a subject of interest for biocatalysis. nih.govwikipedia.org Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme). nih.gov
In this context, docking studies would be performed to understand how the substrate, α-acetolactate (derived from hydrolysis of this compound), binds within the active site of ALS. Using the crystal structure of ALS (e.g., from Saccharomyces cerevisiae), the substrate would be computationally placed into the binding pocket. nih.gov The results would predict the binding affinity (scoring function) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. Studies on ALS inhibitors have shown key interactions with residues like Tyr157 and Lys261. nih.govresearchgate.net A docking study would reveal which active site residues in ALS are crucial for orienting α-acetolactate for the subsequent decarboxylation step.
Reaction Pathway Modeling
Understanding the mechanism of a chemical reaction involves characterizing the transition states and intermediates that connect reactants and products. Computational reaction pathway modeling, often using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can map out the energy landscape of a reaction. frontiersin.orgrsc.org This is particularly useful for studying enzyme-catalyzed reactions or complex organic transformations.
For this compound, two key reactions could be modeled: its hydrolysis to α-acetolactate and the subsequent decarboxylation of α-acetolactate catalyzed by an enzyme like acetolactate decarboxylase. researchgate.netucalgary.ca A QM/MM approach would treat the reacting species (the substrate and key enzymatic residues) with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. acs.orgnih.gov This allows for the calculation of the activation energy (the energy barrier of the reaction), providing a quantitative prediction of the reaction rate. For the hydrolysis step, modeling would clarify the role of a base or acid in catalysis. For the enzymatic decarboxylation, it would elucidate how the enzyme active site stabilizes the transition state, leading to a significant rate enhancement compared to the uncatalyzed reaction in solution. mdpi.com
Spectroscopic Data Prediction via Computational Methods
Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This serves as a powerful tool for structure verification and interpretation of experimental data.
NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using DFT methods or, more recently, machine learning algorithms. nih.govfrontiersin.org For a DFT-based prediction, the geometry of this compound would first be optimized (e.g., with B3LYP/6-31G(d)), and then the NMR shielding tensors would be calculated at a higher level of theory (e.g., WP04/6-311++G(2d,p)) with an implicit solvent model. github.io The predicted shifts are then scaled via a linear regression equation to match experimental values. Machine learning models, trained on vast databases of experimental spectra, can now predict ¹H shifts with a mean absolute error of less than 0.10 ppm. nih.govfrontiersin.org
IR Spectra Prediction: The vibrational frequencies in an IR spectrum correspond to the vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. researchgate.net After geometry optimization, a frequency calculation is performed. The resulting computed frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are corrected using empirical scaling factors. arxiv.org For this compound, this would predict the characteristic stretching frequencies for its C=O (ketone), C=O (ester), and C-O bonds, aiding in the analysis of experimental IR spectra. researchgate.netlibretexts.org
Industrial Scale Synthesis and Process Optimization
Scale-Up Considerations for Industrial Production
Transitioning the synthesis of ethyl 2-acetoxy-2-methylacetoacetate from laboratory to industrial scale presents several challenges. One of the primary reactions involving this compound is its saponification to produce α-acetolactate. researchgate.net Key parameters such as pH, temperature, and reactant concentrations must be precisely controlled to ensure high yields and minimize side reactions.
For instance, the saponification process is highly pH-dependent. Studies have shown that while a 95% yield can be achieved at both pH 11.5 and 13.2, the reaction is significantly faster at the higher pH. researchgate.net However, operating at a high pH on an industrial scale requires robust equipment resistant to caustic conditions and sophisticated pH control systems to maintain the optimal environment throughout the reaction vessel.
| Parameter | Condition 1 | Condition 2 | Outcome |
| pH | 11.5 | 13.2 | A 95% yield was achieved in both cases, with faster saponification at pH 13.2. researchgate.net |
| Molar Ratio (NaOH/ethyl 2-acetoxy-2-methylacetoacetate) | Not specified | 3.4 | Faster reaction rate. researchgate.net |
| Temperature | 20°C | 20°C | Consistent temperature control is crucial for process stability. researchgate.net |
Cost-Benefit Analysis of Different Production Routes
The economic viability of producing this compound is heavily influenced by the chosen synthetic pathway. A common method for producing the related compound, ethyl 2-methylacetoacetate (B1246266), involves the methylation of ethyl acetoacetate (B1235776). google.com This can be achieved using various methylating agents, such as methyl halides or dimethyl sulfate (B86663), in the presence of a base. google.com
Quality Control and Purity Assessment in Industrial Batches
Ensuring the purity of industrial batches of this compound is paramount for its use in subsequent applications. A significant challenge in the synthesis of related compounds is the removal of unreacted starting materials. For example, in the methylation of ethyl acetoacetate to produce ethyl 2-methylacetoacetate, the boiling points of the product (187°C) and the starting material (181°C) are very close, making separation by conventional distillation difficult. google.com
To achieve high purity, a multi-step purification process is often employed. This can include:
Extraction: Using a suitable solvent like ethyl acetate (B1210297) to separate the product from the aqueous reaction mixture. orgsyn.org
Washing: Treating the organic phase with acidic and basic solutions (e.g., 1 M HCl and 1 M NaOH) to remove impurities. orgsyn.org
Drying: Using a drying agent like sodium sulfate to remove residual water. orgsyn.org
Concentration: Removing the solvent under reduced pressure using a rotary evaporator. orgsyn.org
Analytical techniques such as Gas Chromatography (GC) are essential for assessing the purity of the final product and quantifying any residual starting materials or by-products.
| Potential Impurity | Boiling Point (°C) | Separation Challenge |
| Ethyl acetoacetate | 181 | Close boiling point to the related product, ethyl 2-methylacetoacetate, making distillation difficult. google.com |
| Ethyl 2-methylacetoacetate | 187 | Reference product for boiling point comparison. google.com |
Waste Management and Environmental Impact Mitigation
The industrial synthesis of fine chemicals like this compound generates waste streams that require proper management to minimize environmental impact and improve the economic feasibility of the process. These waste streams may contain unreacted starting materials, solvents, and by-products.
Continuous Flow Synthesis Approaches
Continuous flow synthesis is an emerging technology that offers significant advantages over traditional batch processing for the industrial production of chemical intermediates. In a continuous flow system, reactants are pumped through a microreactor where they mix and react. google.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to a more stable and efficient process. google.com
For the synthesis of related compounds, continuous flow methods have been shown to increase product yield to 92.94% and purity to 99.55%. google.com The enhanced safety of continuous flow reactors is another major benefit, particularly when dealing with hazardous reagents or exothermic reactions, as the small reaction volume minimizes the risk of runaway reactions. rsc.org The adoption of continuous flow synthesis can lead to a more sustainable and economically favorable manufacturing process for this compound and its derivatives. nih.gov
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Process Control | Difficult to maintain uniform conditions in large vessels. | Precise control over temperature, pressure, and residence time. google.com |
| Yield and Purity | Can be lower due to side reactions and less optimal control. | Higher yields (up to 92.94%) and purity (up to 99.55%) have been reported for related compounds. google.com |
| Safety | Higher risk with hazardous materials and exothermic reactions due to large volumes. | Enhanced safety due to small reaction volumes. rsc.org |
| Scalability | Scaling up can be complex and require significant re-engineering. | More straightforward to scale up by running the system for longer or by parallelizing reactors. |
Future Research Directions and Unexplored Potential
Development of Novel Derivatives with Enhanced Reactivity
A significant area of future research lies in the synthesis of novel derivatives of ethyl 2-acetoxy-2-methylacetoacetate to enhance its reactivity and broaden its synthetic utility. The development of new β-keto ester derivatives is a dynamic field, with efforts focused on creating molecules with tailored properties for specific applications. mdpi.comacs.org
Future work could focus on modifying the ester and acetoxy groups to influence the compound's electronic and steric properties. For instance, replacing the ethyl group with bulkier or more electron-withdrawing groups could alter the reactivity of the carbonyl centers. organic-chemistry.org Similarly, substitution on the acetyl group of the acetoxy moiety could fine-tune its role as a leaving group or directing group in various transformations.
Research into hybrid molecules represents another exciting frontier. The covalent linking of the acetoacetate (B1235776) framework with other biologically active molecules, such as bile acids like ursodeoxycholic acid, has shown promise in creating new therapeutic agents. mdpi.com This strategy could be applied to this compound to generate novel conjugates with unique pharmacological profiles. Furthermore, the synthesis of β-enamino esters and thioesters from related β-keto ester derivatives has been demonstrated, suggesting that similar transformations could yield a new class of compounds from this compound with potential applications in materials science and medicinal chemistry. acs.org
The development of methods for creating derivatives with enhanced antibacterial or biofilm-inhibiting properties is another promising avenue. mdpi.com By systematically modifying the structure of this compound, it may be possible to design compounds with improved efficacy against various bacterial strains.
Exploration in New Catalytic Systems
The discovery and application of new catalytic systems are crucial for unlocking the full synthetic potential of this compound. Research into advanced catalysts can lead to more efficient, selective, and environmentally friendly synthetic methods.
Homogeneous and Heterogeneous Catalysis: The field has seen the use of various metal catalysts for reactions involving related β-keto esters. Copper(II)-catalyzed aerobic deacylation has been used for the asymmetric synthesis of α-keto esters from substituted acetoacetate esters. nih.govnih.govacs.org Palladium catalysts have been extensively used to generate palladium enolates from allyl β-keto esters, leading to a variety of useful transformations. nih.gov Future research could explore the application of these and other transition metal catalysts, such as those based on zinc, zirconium, and molybdenum, to mediate novel reactions of this compound. rsc.orggrafiati.com The development of solid catalysts, such as nanocatalysts and supported reagents, offers advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. grafiati.comgoogle.com
Asymmetric Catalysis: A particularly important direction is the development of asymmetric catalytic systems to control the stereochemistry of reactions involving this compound. The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Future investigations could focus on employing chiral ligands with metal catalysts to achieve high enantioselectivity in alkylation, aldol, and other C-C bond-forming reactions. nih.govamanote.com
Enzymatic Catalysis: Biocatalysis offers a powerful and sustainable alternative to traditional chemical catalysis. Lipases and esterases have been successfully used for the transesterification of acetoacetate esters to produce valuable derivatives. mdpi.comgoogle.comgoogle.com Future research could explore a wider range of enzymes for the selective modification of this compound. This could include enzymes capable of hydrolyzing the ester or acetoxy group with high selectivity, or enzymes that can catalyze C-C bond formation. The use of immobilized enzymes in continuous flow reactors is another area ripe for exploration, potentially leading to more efficient and scalable manufacturing processes. researchgate.net
Integration into Multi-step Synthesis of Complex Natural Products
This compound and its derivatives are valuable building blocks for the total synthesis of complex natural products. The high density of functional groups in vicinal ketoesters makes them attractive intermediates for constructing intricate molecular architectures. beilstein-journals.org
Future research will likely see the increased use of this and related β-keto esters in the synthesis of natural products containing challenging structural motifs, such as contiguous stereogenic quaternary carbons. nih.gov The ability to perform sequential alkylations on the α-carbon of acetoacetic esters provides a powerful tool for assembling complex carbon skeletons. wikipedia.orgyoutube.com
Biotechnological Applications Beyond Current Scope
The biotechnological potential of this compound and related compounds is an area with significant room for growth. While it is known to be a precursor for 2-acetolactate (B3167203) in certain biotechnological contexts, its applications could be expanded considerably. sigmaaldrich.com
Therapeutic Agents and Drug Discovery: The generation of hybrid molecules, as mentioned previously, by enzymatically combining the acetoacetate scaffold with other bioactive compounds is a promising strategy for drug discovery. mdpi.com Furthermore, the core structure of β-keto esters is found in many biologically active compounds, and future research could focus on synthesizing and screening a library of derivatives of this compound for various therapeutic activities, including as enzyme inhibitors or anticonvulsants. nih.gov
Biofuel Production: While not a direct feedstock, the chemistry of esters like this compound is relevant to the broader field of biofuel production. Research into the biotechnological synthesis of fatty acid alkyl esters (FAAEs) for biodiesel is an active area. nih.gov Future studies could investigate whether microorganisms can be engineered to produce novel biofuels or specialty chemicals derived from or incorporating the structural motifs present in this compound. The enzymatic synthesis of various esters for different applications, including biofuels, is a field with ongoing innovation. researchgate.net
Biomaterials and Biopolymers: The reactivity of this compound could potentially be harnessed in the synthesis of novel biomaterials. For instance, it could be explored as a monomer or cross-linking agent in the development of biodegradable polymers with specific properties for medical or environmental applications.
Advanced Mechanistic Elucidations through in situ Spectroscopy
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. While classical mechanistic studies provide valuable insights, the use of advanced in situ spectroscopic techniques can offer unprecedented detail about reactive intermediates and transition states.
Future research should aim to employ techniques such as in situ NMR, IR, and Raman spectroscopy to monitor reactions involving this compound in real-time. This would allow for the direct observation of key intermediates, such as enolates, and provide kinetic data that can help to elucidate complex reaction pathways. For instance, studying the formation and subsequent reactions of the enolate derived from this compound under various catalytic conditions would provide invaluable information for designing more selective and efficient synthetic methods. wikipedia.org
Computational chemistry and theoretical assessments can complement experimental studies by modeling reaction pathways and predicting the reactivity of different derivatives. mdpi.com The combination of in situ spectroscopy and computational modeling will be a powerful tool for unraveling the intricacies of reactions such as the Claisen condensation, alkylations, and catalyzed transformations involving this compound. researchgate.net This fundamental knowledge is crucial for the rational design of new reactions and catalysts, ultimately expanding the synthetic utility of this compound.
Q & A
Q. What are the standard laboratory synthesis methods for Ethyl 2-acetoxy-2-methylacetoacetate?
this compound is commonly synthesized via saponification of its ester precursors. For example, it can be derived by reacting 1 mol of the compound with 2 mol NaOH under controlled conditions, followed by neutralization and purification steps. The reaction typically requires precise stoichiometric ratios and temperature control to avoid hydrolysis of sensitive functional groups. Purification methods like distillation or recrystallization are critical to achieve ≥98% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
1H-NMR spectroscopy is widely used for structural elucidation and quantification. Peaks corresponding to methyl, acetoxy, and ester groups are identified by aligning spectra with pure standards. Integration of designated peaks relative to an internal standard (e.g., TSP) allows quantification, while unidentified signals are analyzed based on chemical shifts and multiplicity . Gas chromatography (GC) or HPLC may supplement NMR for purity assessment .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves (inspected prior to use), lab coats, and safety goggles. Contaminated gloves must be disposed of as hazardous waste .
- Ventilation : Use fume hoods to prevent inhalation exposure.
- Storage : Store at -20°C in airtight containers to prevent degradation .
- Spill Management : Neutralize with inert adsorbents and dispose via certified waste handlers .
Advanced Research Questions
Q. How can reaction conditions be optimized during saponification to minimize byproducts?
Key variables include:
- NaOH Concentration : Excess alkali may hydrolyze the ester backbone; stoichiometric control is critical.
- Temperature : Maintain 25–40°C to balance reaction rate and side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., THF) improve reagent solubility without destabilizing intermediates. Post-reaction, fractional distillation under reduced pressure isolates the product from unreacted starting materials and sodium acetate byproducts .
Q. How should researchers resolve contradictions in NMR data when identifying unexpected byproducts?
- Reference Standards : Compare unknown signals with databases (e.g., PubChem, Bruker BioSpin) for structural matches.
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.
- Quantitative Analysis : Normalize integrals against internal standards (e.g., TSP) and account for proton multiplicity. Discrepancies may indicate stereochemical variations or degradation products .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Inert Atmosphere : Store under argon or nitrogen to limit oxidation.
- Stabilizers : Add antioxidants like BHT (0.01–0.1% w/w) to suppress radical formation.
- Monitoring : Regular GC-MS analysis detects early degradation, particularly of the acetoxy group, which is prone to hydrolysis .
Q. How does the compound’s reactivity vary under different pH conditions?
- Acidic Conditions : The acetoxy group undergoes hydrolysis to form carboxylic acid derivatives.
- Basic Conditions : Ester cleavage dominates, yielding 2-acetolactate and ethanol.
- Neutral Conditions : The compound is relatively stable but may undergo slow tautomerization. Kinetic studies using pH-controlled buffers and UV-Vis spectroscopy can quantify these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
